molecular formula C11H7ClN4O B053295 4-Amino-2-(4-chlorophenoxy)pyrimidine-5-carbonitrile CAS No. 113447-04-4

4-Amino-2-(4-chlorophenoxy)pyrimidine-5-carbonitrile

Cat. No.: B053295
CAS No.: 113447-04-4
M. Wt: 246.65 g/mol
InChI Key: XYKFJYRVADPUDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-(4-chlorophenoxy)pyrimidine-5-carbonitrile is a chemical compound with the molecular formula C11H7ClN4O It is a pyrimidine derivative that features an amino group, a chlorophenoxy group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(4-chlorophenoxy)pyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide (NaOH) and potassium carbonate (K2CO3), as well as catalysts such as palladium on carbon (Pd/C) for coupling reactions. Solvents like DMF and acetonitrile are frequently used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyrimidine derivatives, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

4-Amino-2-(4-chlorophenoxy)pyrimidine-5-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Amino-2-(4-chlorophenoxy)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and chlorophenoxy groups can interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The carbonitrile group may also play a role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-(4-chlorophenoxy)pyrimidine-5-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications and applications in various fields of research.

Properties

IUPAC Name

4-amino-2-(4-chlorophenoxy)pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4O/c12-8-1-3-9(4-2-8)17-11-15-6-7(5-13)10(14)16-11/h1-4,6H,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKFJYRVADPUDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C(=N2)N)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384205
Record name 4-Amino-2-(4-chlorophenoxy)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680087
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

113447-04-4
Record name 4-Amino-2-(4-chlorophenoxy)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.